3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-7-4-12-9(10(13)15)14-5-2-8(11)3-6-14/h4,7-8H,2-3,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGXNRUFPSOPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
Procedure Summary:
- Reactants: Isocyanide, aldehyde, masked amino aldehyde (such as aminoacetaldehyde dimethyl acetal), and carboxylic acid (including N-protected amino acids).
- Reaction Conditions: Equimolar amounts of the four components are stirred in methanol at room temperature for 16 hours, forming the Ugi adduct.
- Cyclization: Without isolating the intermediate, the reaction mixture is treated with 50% trifluoroacetic acid (TFA) in dichloromethane, which deprotects the masked amino aldehyde and induces cyclization to form the dihydropyrazin-2-one ring.
- Outcome: The process yields the target 3,4-dihydropyrazin-2(1H)-one derivatives in good yields and high purity.
- One-pot, multi-step process reduces purification steps.
- Broad substrate scope allows diverse derivatives.
- Mild conditions and use of commercially available building blocks.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1 | Isocyanide + Aldehyde + Masked amino aldehyde + Carboxylic acid, MeOH, 16 h, rt | Formation of Ugi adduct | Quantitative formation of intermediate |
| 2 | 50% TFA in CH2Cl2, room temperature | Deprotection and cyclization | High yield of dihydropyrazin-2-one |
Preparation of 4-Aminopiperidine Intermediate
The 4-aminopiperidin-1-yl substituent is a critical fragment and can be prepared or introduced via several methods:
- Hydrogenation of 3-aminopyridine followed by phthalimide protection and resolution to obtain optically pure (R)-3-(phthalimido)piperidine, which can be deprotected to yield 3-aminopiperidine.
- Direct substitution reactions on piperidinone derivatives to introduce amino groups.
The synthesis of 1-methyl-4-piperidone, a key precursor to aminopiperidine derivatives, can be achieved by condensation reactions involving diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine under acidic catalysis, followed by hydrolysis and purification steps.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1 | Diethyl 1,3-acetonedicarboxylate + Formaldehyde + Methylamine + p-Toluenesulfonic acid, reflux in benzene | Formation of N-methyl-4-piperidone intermediate | 91.7% yield, 99.4% purity |
| 2 | Hydrochloric acid treatment, decarboxylation, pH adjustment, extraction | Purification and isolation | High purity product |
Coupling of 4-Aminopiperidine with Dihydropyrazin-2-one Core
The final assembly involves nucleophilic substitution or coupling reactions where the 4-aminopiperidin-1-yl group is introduced onto the dihydropyrazin-2-one scaffold, often via alkylation or amidation reactions under controlled conditions.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The Ugi reaction-based method provides rapid access to diverse dihydropyrazinone derivatives, including the target compound, with the advantage of a one-pot protocol that minimizes intermediate handling.
- The use of natural solid catalysts such as granite and quartz has been explored for related heterocyclic syntheses but is less directly applicable to the specific compound here.
- Enantiomerically pure aminopiperidine intermediates are critical for pharmaceutical applications, and improved resolution methods using tartaric acid derivatives have been developed to enhance purity and reduce costs.
- The synthesis of 1-methyl-4-piperidone, a precursor to the aminopiperidine moiety, can be efficiently achieved with high yield and purity using a catalytic system involving p-toluenesulfonic acid and hydrochloric acid treatments.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Core scaffold synthesis | Ugi 4-component reaction, TFA-triggered cyclization |
| Aminopiperidine preparation | Hydrogenation of 3-aminopyridine, phthalimide protection, resolution |
| Key reagents | Isocyanides, aldehydes, masked amino aldehydes, carboxylic acids, methylamine |
| Catalysts | p-Toluenesulfonic acid (for piperidone synthesis), TFA (for cyclization) |
| Solvents | Methanol, dichloromethane, benzene |
| Reaction conditions | Room temperature stirring (Ugi), reflux (piperidone synthesis) |
| Yields | Up to 91.7% for intermediates, moderate to high for final product |
| Purity | High purity achievable with proper purification |
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazinone moiety to a dihydropyrazine derivative.
Substitution: The amino group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrazine derivatives, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural features.
Medicine: It has potential as a lead compound in the development of new drugs, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazinone moieties allow the compound to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues
3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one
- Key Difference: The amino group is positioned at the 3- rather than 4-position on the piperidine ring.
- Physicochemical Properties: Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+ CCS = 147.0 Ų) suggest distinct conformational behavior compared to the 4-aminopiperidinyl variant .
7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Difference: Incorporates a pyridopyrimidinone scaffold with a dimethylaminomethyl-piperidine substituent.
- Impact: The extended aromatic system and bulkier substituent may enhance hydrophobic interactions but reduce solubility compared to the simpler pyrazinone core of the target compound .
3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
- Key Difference: Replaces the aminopiperidine group with a bromophenoxy substituent.
- Impact: The bromophenoxy group introduces electronegative and π-π stacking capabilities, favoring interactions with aromatic residues in enzymes or receptors .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one, a compound with significant biological relevance, has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 195.25 g/mol
The presence of the piperidine and dihydropyrazinone moieties contributes to its biological properties.
Research indicates that this compound interacts with various biological targets, primarily through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
- Receptor Modulation : It acts on neurotransmitter receptors, potentially influencing neurochemical pathways relevant to mood and cognitive function.
Antidiabetic Effects
Studies have demonstrated that this compound exhibits antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. Its mechanism involves the modulation of glucagon-like peptide-1 (GLP-1) pathways, which are crucial in glucose homeostasis.
Neuroprotective Properties
Research has indicated neuroprotective effects against oxidative stress and neuronal apoptosis. This is particularly relevant in models of neurodegenerative diseases where oxidative damage is a contributing factor.
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Model/Study | Outcome |
|---|---|---|---|
| Antidiabetic | GLP-1 pathway modulation | Diabetic rodent models | Improved glucose tolerance |
| Neuroprotective | Inhibition of oxidative stress | Neuronal cell cultures | Reduced apoptosis |
| Anti-inflammatory | Cytokine modulation | In vitro inflammation models | Decreased pro-inflammatory cytokines |
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing type 2 diabetes.
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
A recent investigation into the neuroprotective effects of this compound utilized an Alzheimer’s disease model. Results indicated that treatment with the compound led to improved cognitive function and reduced markers of neuroinflammation. These findings suggest its potential role in neurodegenerative disease management.
Q & A
Q. What are the optimal synthetic routes for 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one?
The synthesis typically involves multi-step reactions, including cyclization and amination. A common approach is:
- Step 1 : Condensation of 4-aminopiperidine with a dihydropyrazinone precursor under reflux in anhydrous conditions (e.g., THF or DMF) .
- Step 2 : Methylation at the pyrazinone nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization : Confirm structure via ¹H/¹³C NMR (key peaks: δ 3.2–3.5 ppm for piperidine protons, δ 2.9 ppm for N-methyl group) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Q. What safety protocols should be followed when handling this compound?
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent moisture absorption and oxidation .
- Waste Disposal : Neutralize with dilute HCl before incineration to avoid environmental release .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during synthesis?
- Regioselective Methylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to direct methylation to the pyrazinone nitrogen over the piperidine amine .
- Diastereomer Separation : Employ chiral HPLC (Chiralpak AD-H column) or fractional crystallization to resolve enantiomers if asymmetric centers form during synthesis .
- Troubleshooting : If unwanted byproducts arise (e.g., over-alkylation), optimize reaction time and stoichiometry via DoE (Design of Experiments) .
Q. What experimental strategies are recommended for studying its biological targets?
- Receptor Binding Assays : Use radioligand displacement assays (e.g., ³H-labeled ligands) to quantify affinity for CNS targets like serotonin or dopamine receptors .
- Enzyme Inhibition : Perform kinetic assays (e.g., fluorometric or colorimetric readouts) to determine IC₅₀ values against kinases or proteases .
- In Vivo Studies : Administer the compound in rodent models (dose range: 1–50 mg/kg) and monitor pharmacokinetics via LC-MS/MS for bioavailability and metabolite profiling .
Q. How should contradictory data in biological activity reports be analyzed?
- Assay Variability : Compare protocols for differences in buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) or incubation temperature .
- Salt Form Impact : Test both freebase and hydrochloride salts (e.g., dihydrochloride in ) to assess solubility-driven discrepancies in IC₅₀ values .
- Purity Verification : Re-run disputed assays with HPLC-purified batches to exclude impurity interference (e.g., residual solvents affecting cell viability) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Aminopiperidine, THF, 80°C | 65–70 | 90 |
| 2 | CH₃I, K₂CO₃, DMF | 75–80 | 95 |
| 3 | Column Chromatography | 60–65 | 98 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
